

Application Note: Quantification of Chlorantraniliprole in Tomato using HPLC-MS/MS

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Compound of Interest

Compound Name: *Chlorantraniliprole*

Cat. No.: *B1668704*

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Introduction

Chlorantraniliprole is a widely used insecticide that provides effective control against a variety of lepidopteran pests.[1] Its mode of action involves the disruption of calcium regulation in insects by activating ryanodine receptors.[1] Due to its extensive use in agriculture, regulatory bodies have established maximum residue limits (MRLs) for **chlorantraniliprole** in various food commodities to ensure consumer safety.[2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in food and environmental samples. This application note provides a detailed protocol for the quantification of **chlorantraniliprole** in a representative vegetable matrix, tomato, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology described herein is based on established and validated procedures, offering high selectivity and sensitivity for reliable quantification.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and instrumental analysis for the quantification of **chlorantraniliprole**.

Materials and Reagents

- **Chlorantraniliprole** analytical standard (purity $\geq 98\%$)
- Acetonitrile (HPLC or LC-MS grade)[1][3]
- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (LC-MS or deionized)
- Sodium chloride (NaCl)
- Magnesium sulfate (MgSO_4), anhydrous
- Primary Secondary Amine (PSA) sorbent
- Syringe filters (0.22 μm or 0.45 μm , nylon or PTFE)

Standard Solution Preparation

- **Primary Stock Solution** (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **chlorantraniliprole** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
- **Intermediate Stock Solution** (10 $\mu\text{g/mL}$): Dilute the primary stock solution 1:100 with acetonitrile.
- **Working Standard Solutions** (0.005 - 0.1 $\mu\text{g/mL}$): Prepare a series of working standard solutions by serially diluting the intermediate stock solution with acetonitrile to achieve concentrations in the desired calibration range.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

- **Homogenization:** Homogenize a representative portion of the tomato sample using a high-speed blender.
- **Extraction:**

- Weigh 10 g of the homogenized tomato sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.
- Vortex the tube vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 10 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO_4 and 50 mg of PSA sorbent.
 - Vortex for 30 seconds.
- Final Centrifugation and Filtration:
 - Centrifuge the microcentrifuge tube at high speed for 5 minutes.
 - Take the supernatant and filter it through a $0.22\ \mu\text{m}$ syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Instrumental Conditions

The following are typical instrumental parameters for the analysis of **chlorantraniliprole**. These may need to be optimized for the specific instrument being used.

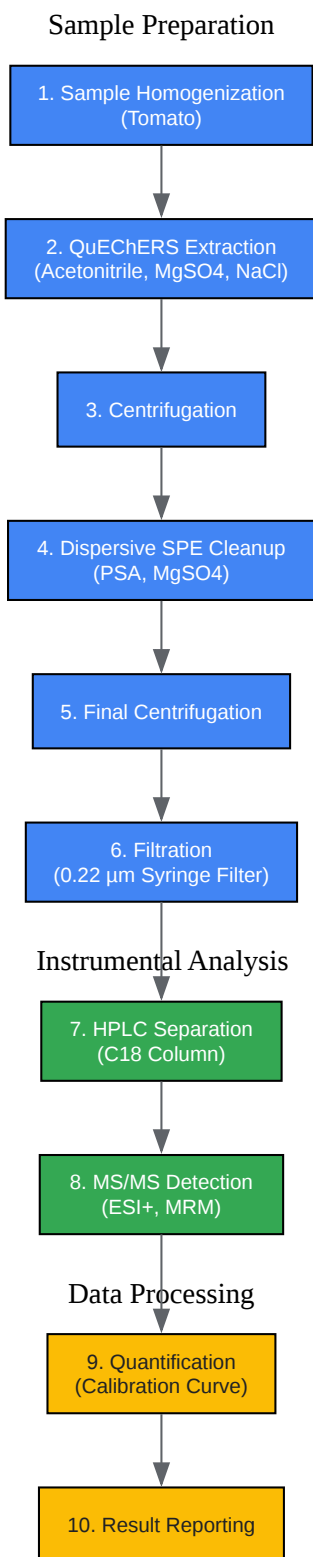
Parameter	Condition
HPLC System	
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	2 - 10 µL
Column Temperature	40 °C
Gradient Elution	A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	
- Precursor Ion (m/z)	484
- Product Ion 1 (Quantifier)	453
- Product Ion 2 (Qualifier)	286
Collision Energy	Optimized for the specific instrument and transitions.
Nebulizer Gas Flow	Instrument dependent, typically Nitrogen.
Drying Gas Temperature	Instrument dependent.

Data Presentation: Quantitative Performance

The performance of the HPLC-MS/MS method for **chlorantraniliprole** quantification is summarized in the table below, based on data from various studies.

Parameter	Reported Value(s)	Reference(s)
Limit of Detection (LOD)	0.002 - 0.0050 µg/g (or µg/mL)	
Limit of Quantification (LOQ)	0.01 - 0.06 µg/g (or µg/mL)	
Linearity (R ²)	> 0.99	
Recovery (%)	72 - 117%	
Relative Standard Deviation (RSD)	< 15%	

Experimental Workflow Diagram



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Caption: Workflow for **Chlorantraniliprole** Quantification.

Signaling Pathway of Chlorantraniliprole

Caption: Mode of Action of **Chlorantraniliprole**.

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References

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